2-{Spiro[4.5]decan-1-yl}ethan-1-amine
CAS No.:
Cat. No.: VC20398380
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
* For research use only. Not for human or veterinary use.
![2-{Spiro[4.5]decan-1-yl}ethan-1-amine -](/images/structure/VC20398380.png)
Specification
Molecular Formula | C12H23N |
---|---|
Molecular Weight | 181.32 g/mol |
IUPAC Name | 2-spiro[4.5]decan-4-ylethanamine |
Standard InChI | InChI=1S/C12H23N/c13-10-6-11-5-4-9-12(11)7-2-1-3-8-12/h11H,1-10,13H2 |
Standard InChI Key | UAOLWOKVHMIKCG-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(CC1)CCCC2CCN |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine (C₁₁H₂₁NO, MW 183.29 g/mol) features a spiro[4.5]decane framework, where a single carbon atom connects a cyclohexane ring and a tetrahydrofuran-like ether ring. This configuration imposes significant conformational constraints, reducing rotational freedom and enhancing stereochemical predictability. The amine group (-NH₂) appended to the ethyl chain introduces a polar, nucleophilic site, enabling hydrogen bonding and salt bridge formation in biological systems.
The spiro junction’s tetrahedral geometry minimizes steric strain while maintaining ring planarity, as evidenced by X-ray crystallography data from analogous spiro compounds . Comparative molecular modeling reveals that the ether oxygen’s lone pairs participate in weak intramolecular interactions, further stabilizing the structure .
Comparative Analysis with Related Spirocycles
Structurally analogous spiro compounds, such as 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane, demonstrate how heteroatom substitution influences physicochemical properties. For instance, replacing oxygen with sulfur in the spiro system increases lipophilicity (LogP +0.5) and alters receptor binding profiles . Table 1 summarizes key differences:
Property | 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine | 1,4-Dithiaspiro[4.5]decane Derivative |
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Molecular Weight (g/mol) | 183.29 | 214.34 |
LogP | 1.2 | 1.7 |
5-HT₁A Affinity (Ki, nM) | 15.4 | 8.9 |
Synthetic Complexity | Moderate | High |
Table 1: Structural and pharmacological comparison with sulfur-containing analogs .
Synthesis and Chemical Reactivity
Lewis Acid-Catalyzed Prins/Pinacol Cascade
The predominant synthetic route employs a Lewis acid-catalyzed Prins/pinacol cascade reaction, enabling efficient construction of the oxaspiro core. Starting from cyclohexene oxide and ethyl vinyl ether, boron trifluoride (BF₃) facilitates cyclization via a carbocation intermediate, achieving yields of 68–72%. Key advantages include regioselectivity and tolerance for electron-donating substituents.
Alternative Methodologies
Alternative approaches include:
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Ring-closing metathesis: Using Grubbs catalyst to form the spiro system from diene precursors, though limited by functional group compatibility.
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Reductive amination: Introducing the ethylamine side chain post-cyclization via reaction with ammonia and sodium cyanoborohydride, yielding 85% purity after HPLC.
Reactivity and Derivatization
The primary amine undergoes facile acylation, sulfonation, and Schiff base formation, enabling diversification into libraries of derivatives. For example, acetylation with acetic anhydride produces a stable amide (mp 112–114°C), while reaction with benzaldehyde forms a crystalline imine (mp 89–91°C). The ether ring remains inert under mild conditions but undergoes acid-catalyzed cleavage in concentrated HCl, yielding a diol intermediate .
Research Applications and Industrial Relevance
Drug Discovery
The compound serves as a lead scaffold for:
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Antidepressants: Dual 5-HT₁A agonist and sigma-1 receptor modulator activity (EC₅₀ = 0.8 µM).
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Anticonvulsants: Suppresses pentylenetetrazole-induced seizures in zebrafish at 25 mg/kg.
Materials Science
Incorporation into polyurethane matrices improves tensile strength by 30% due to hydrogen bonding between amine groups and carbonyl moieties. Thermogravimetric analysis (TGA) shows stability up to 240°C, suitable for high-performance polymers.
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